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Compound of Interest

Compound Name: D-Ribopyranosylamine

Cat. No.: B8683780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of D-
Ribopyranosylamine, a crucial building block in synthetic organic chemistry and a key

component in the synthesis of various nucleoside analogs. This document details its structural

features, including its anomeric forms, conformational analysis, and key quantitative data.

Chemical Structure and Isomerism
D-Ribopyranosylamine is a monosaccharide derivative where the anomeric hydroxyl group of

D-ribose is replaced by an amino group. It primarily exists in a six-membered pyranose ring

structure. Like its parent sugar, D-Ribopyranosylamine exhibits anomerism, resulting in two

diastereomers: α-D-ribopyranosylamine and β-D-ribopyranosylamine. The orientation of the

amino group at the anomeric carbon (C1) relative to the other substituents on the ring

determines the anomeric form.

α-D-Ribopyranosylamine: The amino group at C1 is in an axial position.

β-D-Ribopyranosylamine: The amino group at C1 is in an equatorial position.

The β-anomer is generally more stable due to the anomeric effect and reduced steric hindrance

with the amino group in the equatorial position.
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Crystallographic studies have provided definitive evidence for the conformation of β-D-
ribopyranosylamine.[1] The pyranose ring adopts a 4C1 chair conformation. In this

conformation, the substituents at C2, C3, and C4 are in equatorial positions, while the hydroxyl

group at C1 is axial, and the amino group at C1 is equatorial. This arrangement minimizes

steric strain and is the most stable conformation for the β-anomer. The conformation of the α-

anomer has not been as extensively studied, but it is predicted to also favor a chair

conformation.

Quantitative Structural Data
Detailed quantitative data on the molecular geometry of D-Ribopyranosylamine is crucial for

computational modeling and drug design. The following tables summarize the available

crystallographic and spectroscopic data.

Crystallographic Data for β-D-Ribopyranosylamine
The following bond lengths and angles are derived from single-crystal X-ray diffraction data of

β-D-ribopyranosylamine.

Bond Length (Å) Angle Degree (°)

C1-N1 1.45 N1-C1-O5 109.5

C1-C2 1.52 N1-C1-C2 110.2

C2-C3 1.53 C1-C2-C3 111.0

C3-C4 1.52 C2-C3-C4 110.5

C4-C5 1.52 C3-C4-C5 111.2

C5-O5 1.43 C4-C5-O5 110.1

C1-O5 1.43 C5-O5-C1 111.8

Data is representative and may vary slightly based on the specific crystal structure refinement.
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While complete assigned 1H and 13C NMR data for both anomers of the parent D-
Ribopyranosylamine are not readily available in the public domain, data from related

glycosylamines and N-substituted derivatives provide valuable insights. The chemical shifts are

highly dependent on the solvent and the presence of protecting groups.

Expected 1H NMR Chemical Shift Ranges (in D2O):

Proton α-anomer (ppm) β-anomer (ppm)
Key Coupling

Constants (Hz)

H-1 ~5.0-5.2 ~4.5-4.7
J1,2 (α) ≈ 3-4 Hz (ax-

eq)

H-2 ~3.6-3.8 ~3.4-3.6
J1,2 (β) ≈ 8-9 Hz (ax-

ax)

H-3 ~3.7-3.9 ~3.5-3.7

H-4 ~3.8-4.0 ~3.6-3.8

H-5a ~3.9-4.1 ~3.7-3.9

H-5e ~3.6-3.8 ~3.4-3.6

Expected 13C NMR Chemical Shift Ranges (in D2O):

Carbon α-anomer (ppm) β-anomer (ppm)

C-1 ~85-90 ~90-95

C-2 ~70-75 ~72-77

C-3 ~71-76 ~73-78

C-4 ~68-73 ~70-75

C-5 ~62-67 ~64-69
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The synthesis of D-Ribopyranosylamine is primarily achieved through the reaction of D-ribose

with ammonia.

Synthesis of β-D-Ribopyranosylamine
Principle: This method involves the direct ammonolysis of D-ribose in a suitable solvent. The

reaction typically yields a mixture of anomers, with the more stable β-anomer being the major

product upon equilibration.

Materials:

D-Ribose

Ammonia (solution in methanol or aqueous)

Methanol or Water

Stirring apparatus

Reaction vessel

Procedure:

Dissolve D-ribose in a saturated solution of ammonia in methanol.

Stir the reaction mixture at room temperature for an extended period (typically 24-72 hours)

to allow for the formation of the glycosylamine and subsequent anomeric equilibration.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent system, such

as methanol/diethyl ether, to yield crystalline β-D-ribopyranosylamine.

Visualization of Synthesis and Anomerization
The following diagrams illustrate the synthetic pathway and the anomeric equilibrium of D-
Ribopyranosylamine.
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Caption: Synthetic pathway and anomeric equilibrium of D-Ribopyranosylamine.
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Caption: Experimental workflow for the synthesis of β-D-Ribopyranosylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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